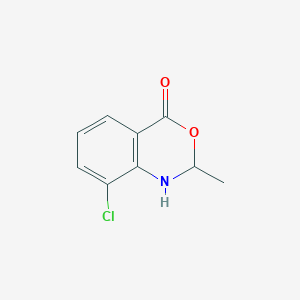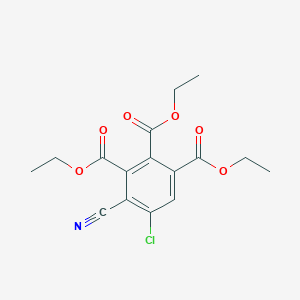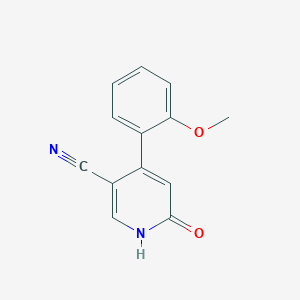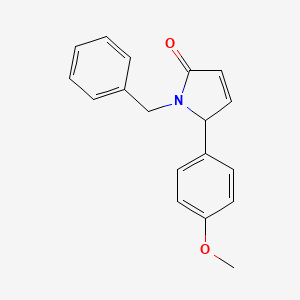![molecular formula C12H20F3NO2 B14208499 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate CAS No. 831169-62-1](/img/structure/B14208499.png)
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate: is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate typically involves the reaction of piperidine derivatives with trifluoroethylating agents and butanoic acid derivatives. Common synthetic routes include:
Nucleophilic Substitution: Piperidine is reacted with 2,2,2-trifluoroethyl bromide under basic conditions to form the trifluoroethyl-substituted piperidine. This intermediate is then esterified with butanoic acid or its derivatives to yield the final product.
Reductive Amination: A piperidine derivative is subjected to reductive amination with 2,2,2-trifluoroacetaldehyde, followed by esterification with butanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to act as a ligand in binding studies, aiding in the understanding of protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring provides a rigid scaffold that can interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-amine: Similar structure but with an amine group instead of an ester.
2,2,2-Trifluoroethyl piperidine: Lacks the ester group, providing different reactivity and applications.
Uniqueness
The presence of both the trifluoroethyl group and the butanoate ester in [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate makes it unique. This combination imparts distinct electronic and steric properties, enhancing its utility in various applications compared to its analogs.
Propriétés
Numéro CAS |
831169-62-1 |
|---|---|
Formule moléculaire |
C12H20F3NO2 |
Poids moléculaire |
267.29 g/mol |
Nom IUPAC |
[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl butanoate |
InChI |
InChI=1S/C12H20F3NO2/c1-2-3-11(17)18-8-10-4-6-16(7-5-10)9-12(13,14)15/h10H,2-9H2,1H3 |
Clé InChI |
QCGSZVHLXAREAF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC1CCN(CC1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)


![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)

![(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine](/img/structure/B14208446.png)

![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one](/img/structure/B14208462.png)

![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B14208468.png)
